4-chloro-N-(pyrimidin-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

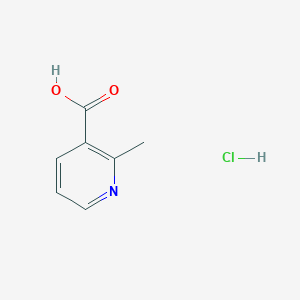

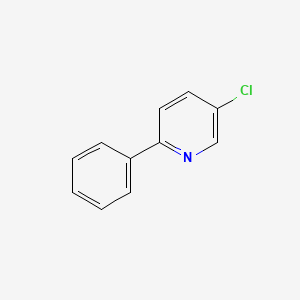

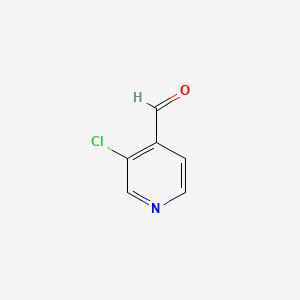

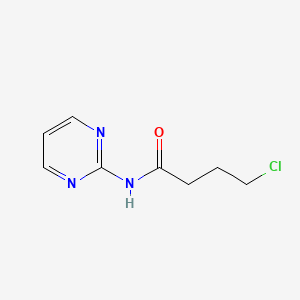

4-chloro-N-(pyrimidin-2-yl)butanamide is a chemical compound1. It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol2.

Synthesis Analysis

While there are no specific synthesis methods for 4-chloro-N-(pyrimidin-2-yl)butanamide found, similar compounds have been synthesized in various studies345. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity3.

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(pyrimidin-2-yl)butanamide consists of a pyrimidine ring attached to a butanamide group with a chlorine atom2. The pyrimidine ring is a heterocyclic aromatic compound that contains two nitrogen atoms6.

Chemical Reactions Analysis

There are no specific chemical reactions involving 4-chloro-N-(pyrimidin-2-yl)butanamide found in the literature. However, similar compounds have been involved in various chemical reactions7. For instance, vinyltrimethoxysilane coupled well with 2-chloro pyrimidines, obtaining desired products7.Physical And Chemical Properties Analysis

4-chloro-N-(pyrimidin-2-yl)butanamide has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol2. No additional physical or chemical properties were found in the literature.Applications De Recherche Scientifique

-

Large-Scale Synthesis

-

Pharmacological Applications

- Field : Medicinal Chemistry .

- Application : This research discusses the synthetic approaches for pharmacologically active decorated six-membered diazines .

- Results : These compounds are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Biological Potential

- Field : Biochemistry .

- Application : Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities .

- Method : Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

- Results : Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

-

Pharmaceutical Applications

- Field : Pharmaceutical Sciences .

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Hypnotic Drugs

-

Inhibitors of Collagen Prolyl-4-Hydroxylase

-

Antiviral Activity

- Field : Virology .

- Application : Indole derivatives possess various biological activities, including antiviral activity .

- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Fungicidal Activity

- Field : Agricultural Chemistry .

- Application : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

- Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

-

Anti-Inflammatory Activity

- Field : Pharmacology .

- Application : Indole derivatives possess various biological activities, including anti-inflammatory activity .

- Results : Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

Safety And Hazards

No specific safety and hazard information for 4-chloro-N-(pyrimidin-2-yl)butanamide was found in the literature.

Orientations Futures

While there are no specific future directions mentioned for 4-chloro-N-(pyrimidin-2-yl)butanamide, research into similar compounds suggests potential areas of interest. For instance, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities6. This suggests that further research into the properties and potential applications of 4-chloro-N-(pyrimidin-2-yl)butanamide could be beneficial.

Propriétés

IUPAC Name |

4-chloro-N-pyrimidin-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAPCCZHAICKIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377198 |

Source

|

| Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(pyrimidin-2-yl)butanamide | |

CAS RN |

27179-31-3 |

Source

|

| Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)